molecular formula C8H10F2N2 B13030962 (1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine

(1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine

Cat. No.: B13030962
M. Wt: 172.18 g/mol
InChI Key: LBFMQXYRZXBIPM-MRVPVSSYSA-N
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Description

(1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a difluorophenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine typically involves the reaction of 2,4-difluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the reduction of the intermediate imine to the desired diamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the diamine to produce secondary or tertiary amines.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

(1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. The difluorophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The ethane-1,2-diamine backbone can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine can be compared with other diamines such as ethylenediamine and 1,2-diaminopropane.
  • Compounds with similar difluorophenyl groups include 2,4-difluoroaniline and 2,4-difluorobenzylamine.

Uniqueness

The uniqueness of this compound lies in its specific combination of the difluorophenyl group and the ethane-1,2-diamine backbone, which imparts distinct chemical and biological properties. This combination allows for unique interactions and reactivity patterns that are not observed in other similar compounds.

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

(1S)-1-(2,4-difluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1

InChI Key

LBFMQXYRZXBIPM-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@@H](CN)N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN)N

Origin of Product

United States

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